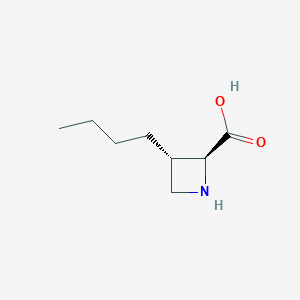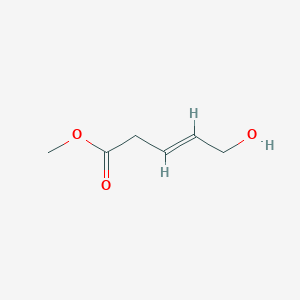
(E)-Methyl 5-hydroxypent-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 5-hydroxypent-3-enoate is an organic compound characterized by its ester functional group and a hydroxyl group positioned on a pent-3-enoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 5-hydroxypent-3-enoate typically involves the esterification of (E)-5-hydroxypent-3-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
(E)-5-hydroxypent-3-enoic acid+methanolH2SO4(E)-Methyl 5-hydroxypent-3-enoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Methyl 5-hydroxypent-3-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (E)-Methyl 5-oxopent-3-enoate.
Reduction: The double bond in the pent-3-enoate chain can be reduced to form (E)-Methyl 5-hydroxypentanoate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO_4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH_4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can facilitate substitution reactions.
Major Products:
Oxidation: (E)-Methyl 5-oxopent-3-enoate
Reduction: (E)-Methyl 5-hydroxypentanoate
Substitution: Various esters and ethers depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(E)-Methyl 5-hydroxypent-3-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
Industry: It can be used in the production of polymers and resins, where its functional groups contribute to the polymerization process.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 5-hydroxypent-3-enoate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. In oxidation reactions, the hydroxyl group can be converted to a carbonyl group, altering the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
(E)-Methyl 5-hydroxypentanoate: Lacks the double bond present in (E)-Methyl 5-hydroxypent-3-enoate.
(E)-Ethyl 5-hydroxypent-3-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
(E)-Methyl 4-hydroxypent-3-enoate: The hydroxyl group is positioned differently on the carbon chain.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a double bond in its structure, which allows for diverse chemical reactivity and potential applications. Its specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
methyl (E)-5-hydroxypent-3-enoate |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h2-3,7H,4-5H2,1H3/b3-2+ |
Clave InChI |
DIFONWOTOLGYPM-NSCUHMNNSA-N |
SMILES isomérico |
COC(=O)C/C=C/CO |
SMILES canónico |
COC(=O)CC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
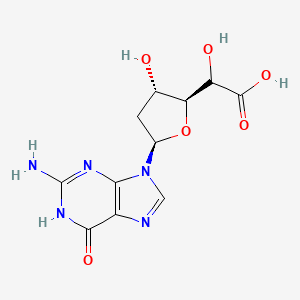
![(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)

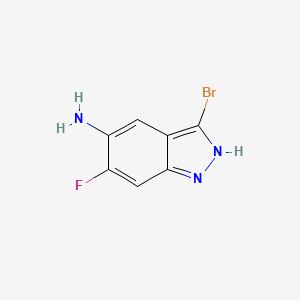
![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]-1'-carboxylate](/img/structure/B12839514.png)

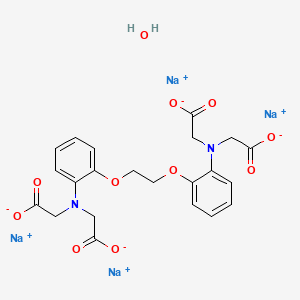

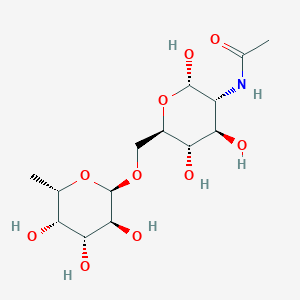
![(6Z,8aR,9R,10R,11aR)-3,3-difluoro-10-hydroxy-9-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2-one](/img/structure/B12839538.png)
![8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B12839544.png)
